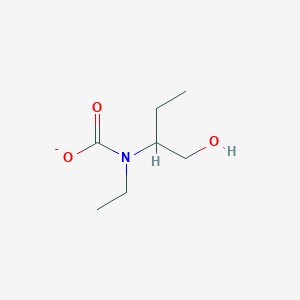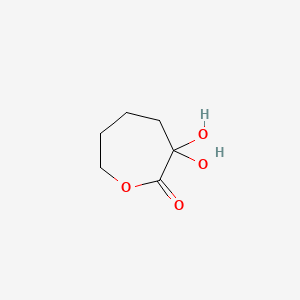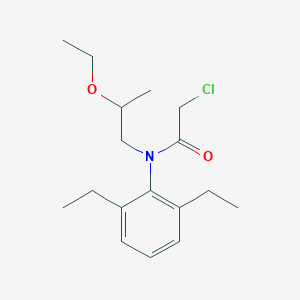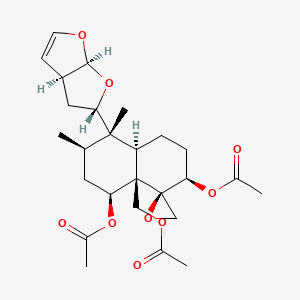
Caryoptin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Caryoptin is a diterpenoid compound isolated from the plant Caryopteris divaricata. It has the molecular formula C26H36O9 and a molecular weight of 492.559 Da . This compound is known for its complex structure, which includes multiple stereocenters and functional groups such as acetoxymethyl and spiro-epoxide .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of caryoptin involves multiple steps, starting from simpler diterpenoid precursorsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound typically involves extraction from Caryopteris divaricata followed by purification using chromatographic techniques. The extraction process may involve solvents like methanol or ethanol, and the purification steps often include high-performance liquid chromatography (HPLC) to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions: Caryoptin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, altering its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Scientific Research Applications
Caryoptin has a wide range of applications in scientific research:
Chemistry: this compound is used as a starting material for synthesizing other complex diterpenoids and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of caryoptin involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antifeeding activity against insects is attributed to its ability to interfere with the insects’ digestive enzymes . The exact molecular targets and pathways involved in its therapeutic effects are still under investigation .
Comparison with Similar Compounds
Caryoptin is unique among diterpenoids due to its specific structure and functional groups. Similar compounds include:
Clerodin: Another diterpenoid with a clerodane skeleton, known for its antifeeding activity.
Dihydrothis compound: A reduced derivative of this compound with similar biological activities.
Clerodin hemiacetal and this compound hemiacetal: These compounds share structural similarities with this compound and exhibit comparable biological activities.
Properties
CAS No. |
50645-63-1 |
|---|---|
Molecular Formula |
C26H36O9 |
Molecular Weight |
492.6 g/mol |
IUPAC Name |
[(3R,4R,4aR,5S,7R,8S,8aR)-8-[(3aS,5S,6aS)-3a,4,5,6a-tetrahydrofuro[2,3-b]furan-5-yl]-3,5-diacetyloxy-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate |
InChI |
InChI=1S/C26H36O9/c1-14-10-22(34-17(4)29)25(12-31-15(2)27)19(6-7-20(33-16(3)28)26(25)13-32-26)24(14,5)21-11-18-8-9-30-23(18)35-21/h8-9,14,18-23H,6-7,10-13H2,1-5H3/t14-,18-,19-,20-,21+,22+,23+,24+,25+,26-/m1/s1 |
InChI Key |
QVORLEZTALRJNW-SHZKAIFQSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H]([C@@]2([C@@H]([C@@]1(C)[C@@H]3C[C@H]4C=CO[C@H]4O3)CC[C@H]([C@]25CO5)OC(=O)C)COC(=O)C)OC(=O)C |
Canonical SMILES |
CC1CC(C2(C(C1(C)C3CC4C=COC4O3)CCC(C25CO5)OC(=O)C)COC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


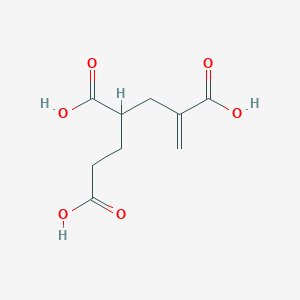
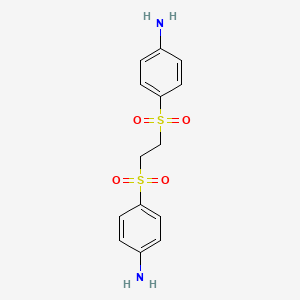
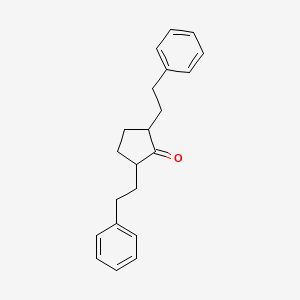

![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

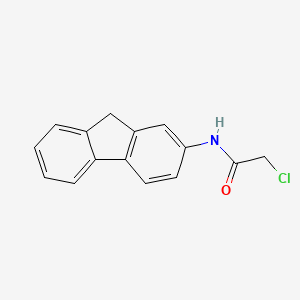

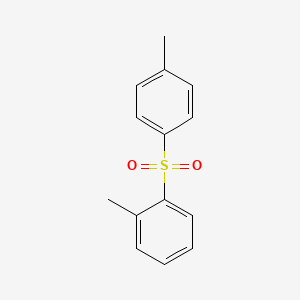
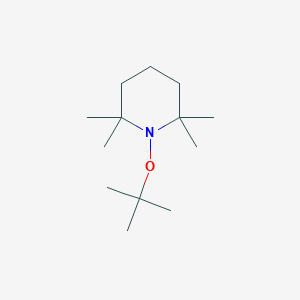
![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
